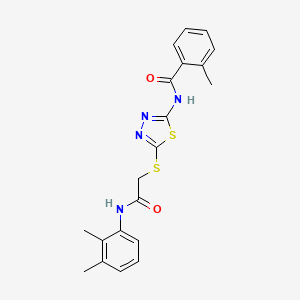

N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide

Description

The compound N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide is a 1,3,4-thiadiazole derivative characterized by a central heterocyclic thiadiazole ring substituted with a 2-methylbenzamide group and a thioethyl linker bearing a 2,3-dimethylphenylamino moiety.

The 1,3,4-thiadiazole core is a privileged scaffold in medicinal chemistry due to its electron-rich nature, metabolic stability, and capacity for hydrogen bonding, which enhances target binding .

Properties

IUPAC Name |

N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2S2/c1-12-8-6-10-16(14(12)3)21-17(25)11-27-20-24-23-19(28-20)22-18(26)15-9-5-4-7-13(15)2/h4-10H,11H2,1-3H3,(H,21,25)(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWLKZLLWYZUNNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

The presence of a thiadiazole ring and a carbamoyl group in its structure suggests that it might interact with its targets through hydrogen bonding or other non-covalent interactions.

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been found to influence various biochemical pathways, including signal transduction, enzyme regulation, and cellular metabolism.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. These effects would depend on the compound’s specific targets and the biochemical pathways it affects.

Biological Activity

N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide is a complex organic compound that exhibits a range of biological activities due to its unique structural features. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a thiadiazole ring, a dimethylphenylamino group, and a benzamide moiety. Its molecular formula is , and it has a molecular weight of 416.51 g/mol. The presence of various functional groups suggests potential interactions with biological targets.

Anticancer Properties

Preliminary studies indicate that compounds similar to this compound may exhibit anticancer properties by inhibiting deubiquitylating enzymes involved in tumor progression. This mechanism is crucial as it can lead to the accumulation of proteins that promote apoptosis in cancer cells .

Antimicrobial Activity

Research has shown that thiadiazole derivatives possess antimicrobial properties. For instance, compounds with similar structural motifs have demonstrated effectiveness against various bacterial strains. The thiadiazole moiety is believed to play a significant role in this activity by interacting with microbial cell membranes .

Antioxidant Activity

The compound's potential as an antioxidant has also been explored. Thiadiazole derivatives have been reported to scavenge free radicals effectively, which could help mitigate oxidative stress-related diseases. The antioxidant activity of related compounds was measured using the DPPH assay, yielding IC50 values ranging from 25.17 to 43.55 µM .

Anti-inflammatory Effects

Thiadiazole compounds are known for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to reduced inflammation in various conditions .

Case Studies

- Anticancer Mechanisms : A study investigating the effects of thiadiazole derivatives on cancer cell lines found that they induced cell cycle arrest and apoptosis through modulation of the NF-kB pathway .

- Antimicrobial Testing : In vitro studies demonstrated that certain thiadiazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as novel antimicrobial agents .

- Oxidative Stress Reduction : Research highlighted the ability of thiadiazole-based compounds to reduce oxidative stress markers in cellular models, indicating their therapeutic potential in diseases characterized by oxidative damage.

Data Summary

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity:

Research indicates that compounds similar to N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide may inhibit key signaling pathways involved in cancer cell proliferation. Specifically, it is hypothesized to inhibit the phosphoinositide 3 kinase (PI3K) and mechanistic target of rapamycin (mTOR) pathways, which are critical in regulating cell growth and metabolism .

Case Study:

A study conducted on similar thiadiazole derivatives demonstrated their effectiveness in inducing apoptosis in cancer cells through modulation of these pathways. The results indicated a significant reduction in cell viability in vitro against various cancer cell lines .

2. Anti-inflammatory Properties:

The compound has shown potential as an anti-inflammatory agent. In silico studies using molecular docking have suggested that it can interact with specific targets involved in inflammatory processes .

Case Study:

In a recent study evaluating the anti-inflammatory effects of related compounds, docking studies revealed that these compounds could effectively inhibit the activity of 5-lipoxygenase (5-LOX), an enzyme crucial for leukotriene synthesis involved in inflammation .

Biochemical Applications

1. Enzyme Inhibition:

The presence of the thiadiazole ring allows for potential interactions with various enzymes. The compound's ability to act as an inhibitor could be valuable in designing drugs targeting specific biochemical pathways.

Case Study:

Research on similar compounds has indicated their effectiveness as enzyme inhibitors in metabolic pathways, suggesting that this compound may also exhibit similar properties .

Material Science Applications

1. Synthesis of Hybrid Materials:

Due to its unique chemical structure, this compound can be utilized in synthesizing hybrid materials that exhibit enhanced properties for applications in electronics or photonics.

Case Study:

Studies have shown that incorporating thiadiazole derivatives into polymer matrices can improve thermal stability and electrical conductivity, making them suitable for advanced material applications .

Comparison with Similar Compounds

Structural and Functional Insights

Substituent Effects on Bioactivity: Piperidinylethylthio (): Enhances acetylcholinesterase inhibition due to basic nitrogen atoms facilitating enzyme interaction . Trichloroethyl (): Introduces steric bulk and electron-withdrawing effects, stabilizing intermediates in multi-step syntheses .

Synthetic Methodologies :

- POCl3-Mediated Cyclization (): Efficient for arylalkyl-substituted thiadiazoles but requires careful pH control for precipitation .

- Microwave-Assisted Synthesis (): Reduces reaction times (<1 hour) compared to traditional reflux methods (3–24 hours) .

- X-Ray Crystallography (): Critical for confirming molecular geometry and hydrogen-bonding patterns in intermediates .

Biological Performance: Acetylcholinesterase inhibitors () exhibit nanomolar to low-micromolar potency, suggesting the target compound’s dimethylphenyl group may similarly optimize enzyme binding . Anticancer analogs () achieve >80% cell inhibition at 50 µM, implying the target compound’s methyl groups could enhance tumor selectivity .

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including thiadiazole ring formation and amide coupling. Key steps include:

- Cyclization of thiosemicarbazide derivatives with carbon disulfide under basic conditions to form the thiadiazole core .

- Coupling the thiadiazole intermediate with 2-methylbenzamide using reagents like EDCI or DCC to form the final product . Optimization requires adjusting reaction parameters (e.g., temperature: 60–80°C for cyclization; solvent choice: DMF or THF for coupling) and employing catalysts (e.g., triethylamine) to enhance yields .

Q. Which characterization techniques are essential for confirming the compound’s structural integrity?

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms substituent positions and purity (e.g., δ 7.2–8.0 ppm for aromatic protons) .

- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]+ m/z calculated for C21H21N4O2S2: 437.1) .

- Infrared Spectroscopy (IR): Detects functional groups (e.g., 1650–1700 cm⁻¹ for amide C=O stretches) .

Q. How is the compound initially screened for biological activity in academic research?

- In vitro assays: Antimicrobial activity via broth microdilution (MIC values against S. aureus or E. coli) .

- Cytotoxicity testing: MTT assays on cancer cell lines (e.g., IC50 values in HeLa or MCF-7 cells) .

- Enzyme inhibition: Kinase or protease inhibition assays to identify mechanistic targets .

Advanced Research Questions

Q. What strategies address low yields during thiadiazole ring formation?

- Solvent optimization: Polar aprotic solvents (e.g., DMF) improve cyclization efficiency .

- Catalyst screening: Bases like NaOH or K2CO3 enhance reaction kinetics .

- Real-time monitoring: TLC or HPLC tracks intermediate formation to adjust reaction times .

Q. How does the compound interact with biological targets at the molecular level?

- Binding studies: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity for targets like kinases or DNA .

- Docking simulations: Molecular modeling predicts interactions with active sites (e.g., hydrogen bonding with Thr183 in EGFR kinase) .

- Mutagenesis assays: Site-directed mutagenesis validates critical residues for binding .

Q. How can contradictions in biological activity data between studies be resolved?

- Assay standardization: Control variables like cell passage number, serum concentration, and incubation time .

- Structural analogs: Compare activity of derivatives to isolate substituent effects (e.g., 2,3-dimethylphenyl vs. 4-fluorophenyl groups) .

- Meta-analysis: Pool data from multiple studies to identify trends obscured by experimental variability .

Q. What computational methods model the compound’s interactions with biological systems?

- DFT calculations: Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

- MD simulations: Analyze stability of ligand-target complexes over 100-ns trajectories .

- QSAR models: Correlate substituent electronegativity with antimicrobial potency .

Q. What challenges arise in scaling up synthesis for preclinical studies?

- Purification bottlenecks: Column chromatography becomes impractical; switch to recrystallization or flash distillation .

- Byproduct management: Optimize stoichiometry to minimize thioether byproducts .

- Thermal hazards: Scale-dependent exotherms require controlled heating/cooling systems .

Q. How can derivatives be designed to improve pharmacological activity?

- Substituent engineering: Introduce electron-withdrawing groups (e.g., -CF3) to enhance target affinity .

- Prodrug strategies: Modify amide groups to ester prodrugs for better bioavailability .

- Hybrid molecules: Fuse with imidazole or furan rings to target multiple pathways .

Q. Which analytical methods track the compound’s stability under physiological conditions?

- HPLC-UV/MS: Monitor degradation products in simulated gastric fluid (pH 2.0) or plasma .

- Accelerated stability studies: Expose to 40°C/75% RH for 4 weeks to predict shelf life .

- Cyclic voltammetry: Assess redox stability in biorelevant media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.